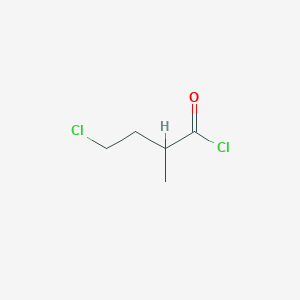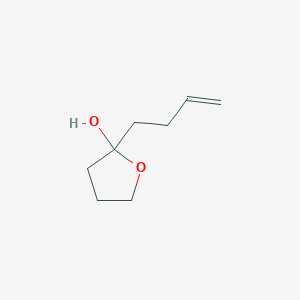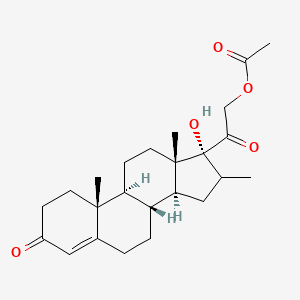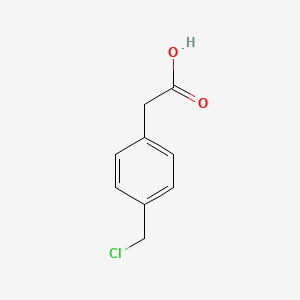
4-(Chloromethyl)phenylacetic acid
Overview
Description
4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of phenylacetic acid, which is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Synthesis Analysis
The synthesis of phenylacetic acid derivatives, which includes this compound, involves various methods. One method involves the reaction of benzyl chloride with sodium cyanide to produce benzyl cyanide, which is then used to produce phenylacetic acid . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 184.029114 .Chemical Reactions Analysis
Reactions at the benzylic position, where the chlorine atom in this compound is located, are important for synthesis problems . The compound can undergo various reactions, including free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.620, a density of 1.3±0.1 g/cm3, and a boiling point of 332.2±22.0 °C at 760 mmHg . The melting point is not available . The compound also has a LogP value of 1.77, indicating its lipophilicity .Scientific Research Applications
1. Synthesis of Aminoacyloxymethyl Derivatives
4-(Chloromethyl)phenylacetic acid is utilized in the synthesis of BOC-aminoacyloxymethyl derivatives, which are crucial in solid-phase peptide synthesis. This process involves esterification and oxidation steps, yielding compounds with significant potential in peptide-related research and synthesis (Plaue & Heissler, 1987).
2. Role in Extracting Metal Ions
This compound plays a key role in the extraction of various metal ions such as iron, cobalt, copper, lead, zinc, cadmium, and uranyl from aqueous solutions. Its use as a reagent in chloroform enhances the efficiency of metal ion extraction, highlighting its importance in analytical and industrial chemistry (Adam, Přibil, & Vselý, 1972).
3. Herbicide Research and Development
In the field of agriculture, derivatives of phenylacetic acid, including this compound, have been studied for their potential as herbicides. Their effects on plant growth and weed control have been a subject of interest, contributing to the development of more effective and selective agricultural chemicals (Pybus, Wain, & Wightman, 1958).
4. Biotechnological and Pharmaceutical Applications
Phenylacetic acid, a related compound, is extensively used in biotechnological and pharmaceutical industries. It's involved in the production of β-lactam antibiotics and penicillin G. Due to its wide range of biological activities, including antibacterial and analgesic properties, the recovery of phenylacetic acid from aqueous streams is crucial in these industries (Madan & Wasewar, 2017).
5. Microbial Synthesis of Phenylacetic Acid
Recent studies have focused on the microbial biosynthesis of phenylacetic acid from phenylalanine in Escherichia coli. This process, involving a reduced aromatic aldehyde reduction pathway, has shown high efficiency and potential for industrial application in producing phenylacetic acid, a valuable chemical in various sectors (Zhang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a carbon atom on the alkyl group attached to a benzene ring . This position is significant in synthesis problems .
Mode of Action
The mode of action of 4-(Chloromethyl)phenylacetic acid involves reactions at the benzylic position . These reactions can be free radical reactions, nucleophilic substitutions, or oxidations . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzene derivatives .
Pharmacokinetics
Similar compounds, such as chlorambucil, are known to be extensively metabolized in the liver .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence the structure and function of benzene derivatives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)phenylacetic acid can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution . It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is often determined by the compound’s chemical structure and properties .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is used .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular mechanism of action is largely determined by its chemical structure and properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNNLILROAPGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437997 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56066-91-2 | |
| Record name | 4-(Chloromethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


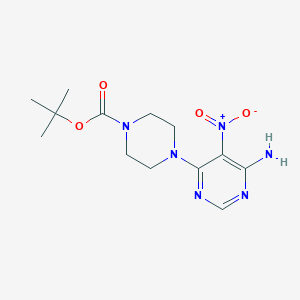
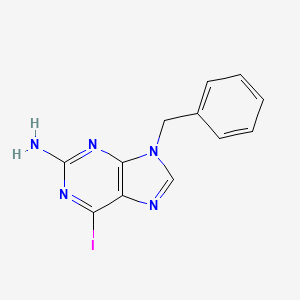

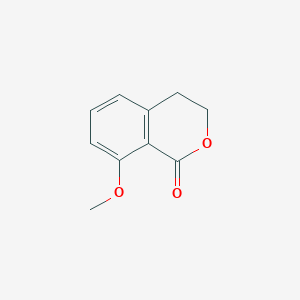
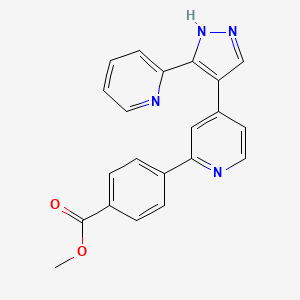
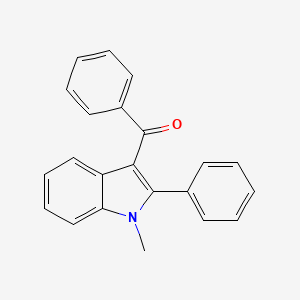
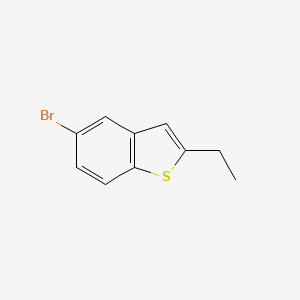
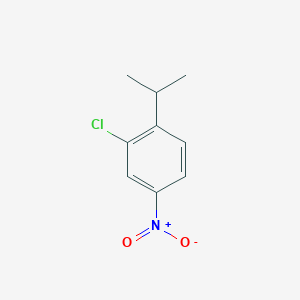
![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)
